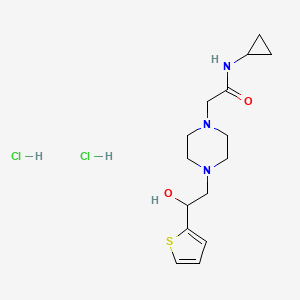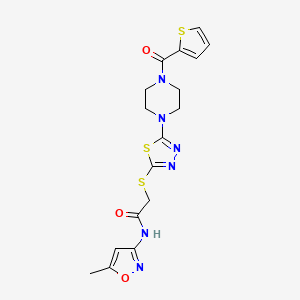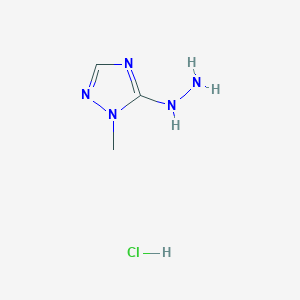
N-(3,5-Dimethoxyphenyl)((4-pyridylcarbonylamino)amino)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “N-(3,5-Dimethoxyphenyl)((4-pyridylcarbonylamino)amino)formamide” is C15H16N4O4 . Its molecular weight is 316.31 . For a detailed molecular structure, it’s recommended to refer to a specialized chemical structure database or software.Physical And Chemical Properties Analysis
“this compound” has various physical and chemical properties such as melting point, boiling point, density, and more . For a comprehensive analysis of its physical and chemical properties, it’s recommended to refer to a specialized chemical properties database or literature.Aplicaciones Científicas De Investigación
Asymmetric Synthesis
The asymmetric synthesis of α-aminophosphonic acids demonstrates the utility of formamide derivatives in enantioselective synthesis. For example, the synthesis of L-(1-aminoethyl)phosphonic acid from N-[1-(dimethoxyphosphoryl)ethenyl]formamide using a rhodium catalyst highlights the role of formamide derivatives in asymmetric catalytic processes (Schöllkopf, Hoppe, & Thiele, 1985).
Polymer Science
In polymer science, the synthesis of rigid-rod polyamides and polyimides from formamide derivatives indicates their significance in creating advanced materials with desirable properties such as amorphousness, solubility in polar aprotic solvents, and excellent thermal stability (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Electrochemical Applications
The polarographic behavior of arylazo pyrazoles and the electrochemical N-formylation of amines signify the potential of formamide derivatives in electrochemical applications and synthesis methods. These studies provide insights into the electrochemical properties and synthetic utility of formamide derivatives in creating complex organic molecules (Ravindranath, Ramadas, & Brahmaji Rao, 1983); (Lin & Huang, 2018).
Chemical Synthesis
In chemical synthesis, the development of carbon-monoxide-free aminocarbonylation of aryl halides using N-substituted formamides highlights an efficient approach to formamides, emphasizing the versatility of formamide derivatives in organic synthesis (Sawant, Wagh, Bhatte, & Bhanage, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-22-12-7-11(8-13(9-12)23-2)17-15(21)19-18-14(20)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFGCJKSPASACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2819948.png)

![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)



![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819958.png)


![(E)-4-(Dimethylamino)-N-methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2819962.png)

![8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2819966.png)
